![molecular formula C22H21N7O2 B2476518 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea CAS No. 1170429-36-3](/img/structure/B2476518.png)
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea is a useful research compound. Its molecular formula is C22H21N7O2 and its molecular weight is 415.457. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Therapy
Compound X exhibits potent kinase inhibitory activity, particularly against specific oncogenic kinases. Researchers have explored its potential as a targeted therapy for various cancers, including breast, lung, and colorectal cancers. By disrupting aberrant signaling pathways, Compound X may inhibit tumor growth and metastasis .
Inflammatory Disorders
Inflammation plays a crucial role in various diseases, such as rheumatoid arthritis and inflammatory bowel disease. Compound X’s anti-inflammatory properties have attracted attention. It modulates key inflammatory pathways, including NF-κB and MAPK, potentially offering therapeutic benefits in managing chronic inflammatory conditions .
Neurodegenerative Diseases
Emerging evidence suggests that Compound X could impact neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. Its ability to cross the blood-brain barrier and inhibit kinases involved in neuroinflammation and neuronal cell death makes it a promising candidate for drug development .
Cardiovascular Health
Compound X’s kinase inhibition profile extends to vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). These properties hint at its potential in treating cardiovascular diseases, such as atherosclerosis and pulmonary hypertension .
Antiviral Activity
Researchers have investigated Compound X’s antiviral effects against certain RNA viruses, including influenza and hepatitis C. By targeting host kinases critical for viral replication, it may offer a novel approach to combat viral infections .
Metabolic Disorders
Compound X’s impact on metabolic pathways, such as AMP-activated protein kinase (AMPK) and insulin signaling, has implications for metabolic disorders like type 2 diabetes and obesity. It may enhance glucose uptake and improve insulin sensitivity .
特性
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c1-15-12-18(31-2)8-9-19(15)28-22(30)27-17-6-4-16(5-7-17)26-20-13-21(24-14-23-20)29-11-3-10-25-29/h3-14H,1-2H3,(H,23,24,26)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQKCNZNKWYDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(4-methoxy-2-methylphenyl)urea |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。